![molecular formula C12H12N4 B1299531 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 462067-01-2](/img/structure/B1299531.png)

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Overview

Description

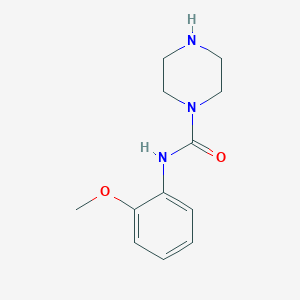

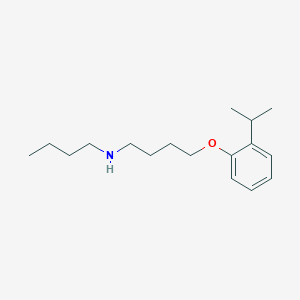

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a chemical compound with the CAS Number: 462067-01-2. It has a molecular weight of 212.25 . The IUPAC name for this compound is 6-ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]quinolines, which includes 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is represented by the InChI code: 1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16) .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]quinolines have been studied extensively. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine include a molecular weight of 212.26 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Proteomics Research

“6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications, such as protein identification, protein-protein interaction studies, and the study of post-translational modifications.

Fluorescence Studies

The compound has been associated with fluorescence studies . It exhibits strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm). The fluorescence properties of the synthesized compounds were evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .

Molecular Docking Studies

“6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” has been used in molecular docking studies . These studies are a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the position and orientation of a ligand (a small molecule) when it is bound to a protein receptor or enzyme .

Synthesis Methods

This compound is also relevant in the development of synthesis methods . Researchers are constantly looking for more efficient, cost-effective, and environmentally friendly ways to synthesize chemical compounds, and “6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine” could play a role in these efforts .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , and some have been screened for their class II c-Met inhibition activity .

Mode of Action

For instance, similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

Related compounds have been found to affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .

properties

IUPAC Name |

6-ethyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZISBOSPUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC3=C(NN=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265869 | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine | |

CAS RN |

462067-01-2 | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)